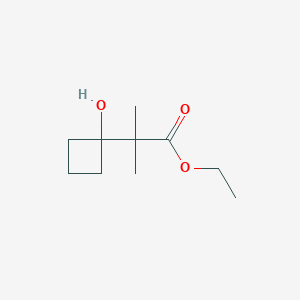
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclobutane, featuring a hydroxy group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate can be synthesized through a multi-step process. One common method involves the Reformatsky reaction, which includes the following steps :
Stage 1: Ethyl bromoacetate reacts with chlorotrimethylsilane and zinc in diethyl ether at room temperature, followed by refluxing for 2 hours.
Stage 2: The resulting mixture is then reacted with cyclobutanone in diethyl ether at 19-20°C for 1 hour.
Stage 3: The final step involves the addition of ammonia in diethyl ether and water, followed by cooling with ice to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but lacks the methyl group on the propanoate moiety.
Cyclobutanone derivatives: Compounds with similar cyclobutane rings but different functional groups.
Uniqueness
Ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is unique due to its specific combination of a hydroxy group, ester group, and cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-8(11)9(2,3)10(12)6-5-7-10/h12H,4-7H2,1-3H3 |
InChI Key |
SWHKVYNKMBHCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


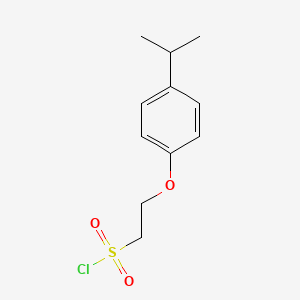

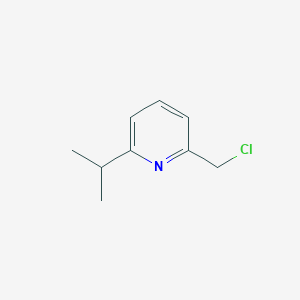
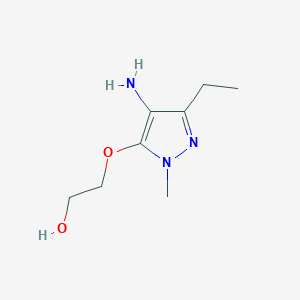
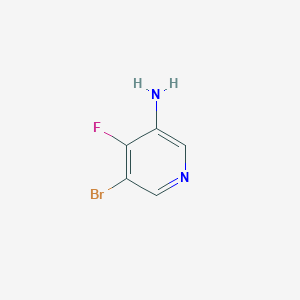
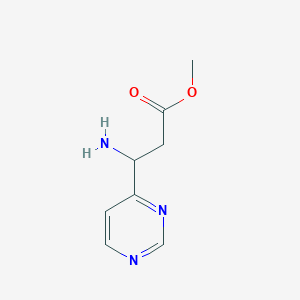
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
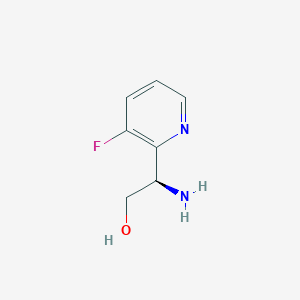


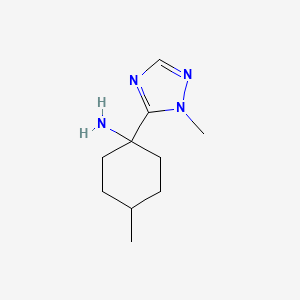
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)


